(6aR,6bR,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tingenone can be synthesized through the isolation from the root bark of Maytenus species, such as Maytenus chiapensis . The extraction process involves using solvents like n-hexane and diethyl ether, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
The process may include solvent extraction, purification through chromatography, and crystallization to obtain pure tingenone .
Chemical Reactions Analysis
Types of Reactions
Tingenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone-methide derivatives.
Reduction: Reduced triterpenes.
Substitution: Phenolic analogues.
Scientific Research Applications
Tingenone has several scientific research applications:
Mechanism of Action
Tingenone exerts its effects primarily through the activation of cannabinoid receptors, specifically the CB2 receptor . This activation leads to antinociceptive effects by modulating the opioidergic pathway . Additionally, tingenone’s interaction with the cannabinoid system suggests its potential as a new analgesic drug .
Comparison with Similar Compounds
Similar Compounds
Pristimerin: Another quinone-methide triterpene with similar biological activities.
Hydroxytingenone: A derivative of tingenone with additional hydroxyl groups.
Friedelin: A triterpene with structural similarities to tingenone.
Uniqueness of Tingenone
Tingenone is unique due to its specific activation of the CB2 cannabinoid receptor, which distinguishes it from other similar compounds like pristimerin and hydroxytingenone . Its ability to induce peripheral antinociception through the opioidergic pathway further highlights its distinct pharmacological potential .
Properties
Molecular Formula |
C28H36O3 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(6aR,6bR,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |
InChI |
InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27+,28-/m1/s1 |
InChI Key |
WSTYNZDAOAEEKG-QSPBTJQRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@](CC[C@@]3([C@@]2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Canonical SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Synonyms |
20-decarboxy-20-oxocelastrol maitenine tingenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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